Peptide II (aplysia)

Overview

Description

This peptide is structurally similar to vertebrate urotensin II and plays a significant role in various physiological processes within the organism . The discovery of Peptide II in an invertebrate like Aplysia highlights the evolutionary conservation of neuropeptides and their functions across different species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Peptide II involves the identification and cloning of its precursor mRNA, followed by in-situ hybridization and immunohistochemistry to map its expression in the central nervous system of Aplysia . Mass spectrometry techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and tandem mass spectrometry, are used to define the posttranslational processing of the neuropeptide precursor .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Peptide II. The synthesis is primarily conducted in research laboratories using advanced biochemical techniques to study its structure and function .

Chemical Reactions Analysis

Types of Reactions: Peptide II undergoes various biochemical reactions, including posttranslational modifications such as cyclization, which is crucial for its biological activity . These modifications are essential for the peptide to exert its physiological effects.

Common Reagents and Conditions: The synthesis and modification of Peptide II typically involve reagents such as enzymes for posttranslational processing and mass spectrometry reagents for analysis . The conditions for these reactions are carefully controlled to ensure the correct folding and activity of the peptide.

Major Products Formed: The primary product formed from the synthesis and modification of Peptide II is the mature, cyclic neuropeptide that is biologically active and capable of interacting with its molecular targets in the central nervous system of Aplysia .

Scientific Research Applications

Peptide II has several scientific research applications, particularly in the fields of neurobiology and physiology. It is used to study the molecular mechanisms of feeding behaviors and satiety in Aplysia . Additionally, Peptide II serves as a model for understanding the evolutionary conservation of neuropeptides and their roles in different species . Its presence in the central nervous system of Aplysia provides insights into the molecular pathways mediating neuropeptide bioactivity .

Mechanism of Action

Peptide II exerts its effects by binding to specific receptors in the central nervous system of Aplysia, leading to changes in neuronal activity and behavior . The peptide’s mechanism of action involves the modulation of synaptic strength and structure, which is crucial for memory storage and learning . The molecular targets of Peptide II include various G-protein coupled receptors and ion channels that mediate its physiological effects .

Comparison with Similar Compounds

Similar Compounds: Peptide II is similar to other neuropeptides found in Aplysia, such as conopressin and myomodulins . These peptides share structural and functional similarities, including their roles in modulating neuronal activity and behavior.

Uniqueness: What sets Peptide II apart from other similar compounds is its structural similarity to vertebrate urotensin II, highlighting its evolutionary conservation . Additionally, Peptide II’s specific role in feeding behaviors and satiety in Aplysia makes it a unique model for studying neuropeptide functions in invertebrates .

Properties

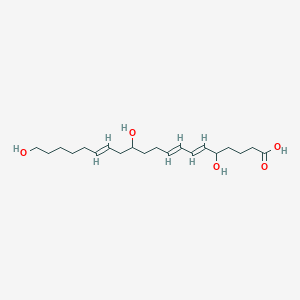

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H88N14O20S/c1-28(2)25-38(55(89)90)67-47(81)33(13-9-22-60-56(58)59)64-53(87)44(30(4)72)69-49(83)35(21-24-91-5)63-50(84)37(26-31-11-7-6-8-12-31)66-51(85)39(27-71)68-52(86)40-14-10-23-70(40)54(88)36(17-20-43(77)78)65-48(82)34(16-19-42(75)76)62-45(79)29(3)61-46(80)32(57)15-18-41(73)74/h6-8,11-12,28-30,32-40,44,71-72H,9-10,13-27,57H2,1-5H3,(H,61,80)(H,62,79)(H,63,84)(H,64,87)(H,65,82)(H,66,85)(H,67,81)(H,68,86)(H,69,83)(H,73,74)(H,75,76)(H,77,78)(H,89,90)(H4,58,59,60)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUQPAYOTYTREY-PTAVKHPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H88N14O20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144273 | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101849-76-7 | |

| Record name | Peptide II (aplysia) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101849767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peptide II (aplysia) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)

![Pentanol-N,[1-14c]](/img/structure/B9599.png)